Product packaging for 2-(cyclopentylamino)-2-phenylacetonitrile(Cat. No.:CAS No. 1018501-11-5)

2-(cyclopentylamino)-2-phenylacetonitrile

Cat. No.: B3032066
CAS No.: 1018501-11-5
M. Wt: 200.28
InChI Key: RGQSVZDPDCTCOS-UHFFFAOYSA-N
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Description

Significance of Alpha-Aminonitriles in Contemporary Synthetic Organic Chemistry

Alpha-aminonitriles are characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. This unique structural feature imparts a versatile reactivity profile, making them valuable intermediates in organic synthesis. rsc.orgnih.gov Historically, their importance was first recognized through the Strecker synthesis, one of the oldest known methods for preparing amino acids from aldehydes. wikipedia.orgmasterorganicchemistry.com

In modern organic chemistry, alpha-aminonitriles serve as crucial building blocks for a wide array of more complex molecules. nih.gov They are not only precursors to both natural and unnatural α-amino acids but can also be transformed into 1,2-diamines, various heterocycles like imidazoles and thiadiazoles, and other biologically active compounds. nih.gov The dual functionality of the amino and nitrile groups allows for a variety of chemical manipulations. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, while the amino group can be acylated, alkylated, or participate in cyclization reactions. nih.gov

Furthermore, alpha-aminonitriles are considered stable precursors to iminium ions, which are highly reactive intermediates in many carbon-carbon bond-forming reactions. rsc.org This reactivity has been harnessed in the synthesis of numerous natural products and complex organic molecules. rsc.org The development of asymmetric variations of the Strecker reaction has also been a major focus, enabling the enantioselective synthesis of chiral α-amino acids and their derivatives, which is of paramount importance in pharmaceutical research. rsc.org

The Phenylacetonitrile (B145931) Scaffold as a Foundation for Molecular Design

Phenylacetonitrile, also known as benzyl (B1604629) cyanide, is a fundamental structural motif in organic chemistry. The phenylacetonitrile scaffold consists of a phenyl group attached to a methylene (B1212753) carbon, which is in turn bonded to a nitrile group. The presence of the electron-withdrawing nitrile group and the phenyl ring makes the methylene protons acidic, facilitating a variety of chemical transformations at this position.

This scaffold is a key component in the synthesis of numerous pharmaceuticals, agrochemicals, and fragrances. Its derivatives are integral to the structure of various drug classes, including stimulants, antihistamines, and antiarrhythmics. The versatility of the phenylacetonitrile scaffold lies in the reactivity of both the nitrile group and the benzylic position, allowing for extensive molecular modifications to develop new chemical entities with desired biological activities.

Synthesis and Characterization of 2-(cyclopentylamino)-2-phenylacetonitrile

General Synthetic Pathways: The Strecker Reaction

The most probable synthetic route to this compound is the Strecker reaction, a three-component condensation involving benzaldehyde (B42025), cyclopentylamine (B150401), and a cyanide source. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds in two main stages. First, the benzaldehyde and cyclopentylamine react to form an imine intermediate. Subsequently, the nucleophilic addition of a cyanide ion to the imine yields the final alpha-aminonitrile product. masterorganicchemistry.com

C₆H₅CHO (Benzaldehyde) + C₅H₉NH₂ (Cyclopentylamine) + HCN (Hydrogen Cyanide) → C₁₄H₁₈N₂ (this compound) + H₂O

Various cyanide sources can be employed, such as hydrogen cyanide (HCN), trimethylsilyl (B98337) cyanide (TMSCN), or alkali metal cyanides like potassium cyanide (KCN) or sodium cyanide (NaCN). nih.gov The choice of reagents and reaction conditions can influence the yield and purity of the product. The reaction is often carried out in a suitable solvent, and the conditions can be modified to optimize the synthesis. mdpi.com

Chemical Properties

Detailed experimental data on the chemical properties of this compound are not extensively published. However, based on its structure, some general properties can be inferred.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₄H₁₈N₂
Molecular Weight 214.31 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents
Reactivity The nitrile group can undergo hydrolysis or reduction. The secondary amine is nucleophilic and can be further functionalized.

This table is based on the chemical structure and general properties of similar alpha-aminonitriles, as specific experimental data for this compound is not available.

Spectroscopic Data

Specific spectroscopic data for this compound is not publicly documented. However, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons of the phenyl ring (typically in the aromatic region, ~7.2-7.5 ppm), the methine proton (the CH group attached to the phenyl and cyclopentylamino groups), the protons of the cyclopentyl ring, and the proton of the secondary amine (NH).

¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for the carbon atoms of the phenyl ring, the cyclopentyl ring, the methine carbon, and the nitrile carbon (typically in the range of 115-125 ppm).

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 214.31). Fragmentation patterns would likely involve the loss of the cyclopentyl group, the nitrile group, or cleavage of the bond between the methine carbon and the phenyl ring.

Spectroscopic TechniquePredicted Key Features
¹H NMR Signals for aromatic, methine, cyclopentyl, and amine protons.
¹³C NMR Resonances for phenyl, cyclopentyl, methine, and nitrile carbons.
Mass Spectrometry Molecular ion peak at m/z ≈ 214.
Infrared (IR) Spectroscopy Characteristic absorption for C≡N stretch (~2220-2260 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), and C-H stretches.

This table presents predicted spectroscopic features based on the structure of this compound and data from similar compounds, as specific experimental data is not available.

Applications and Research Interest

While there are no specific research applications documented for this compound itself, its structural motifs suggest potential areas of investigation in medicinal chemistry and materials science.

Potential in Medicinal Chemistry

Alpha-aminonitriles are recognized as important pharmacophores and are found in the structure of several biologically active compounds. nih.gov They are known to act as inhibitors of certain enzymes, such as proteases, due to the ability of the nitrile group to interact with the active site of these enzymes. mdpi.com The phenylacetonitrile scaffold is also a common feature in many psychoactive drugs. Given these precedents, this compound could be a candidate for screening in various biological assays to explore its potential as a therapeutic agent.

Role as a Synthetic Intermediate

As a functionalized alpha-aminonitrile, this compound could serve as a valuable intermediate for the synthesis of more complex molecules. The nitrile group can be converted to a carboxylic acid to produce N-cyclopentyl-phenylglycine, a non-natural amino acid. Alternatively, reduction of the nitrile would yield a 1,2-diamine. These derivatives could then be used as building blocks for the synthesis of novel compounds with potential applications in various fields of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2 B3032066 2-(cyclopentylamino)-2-phenylacetonitrile CAS No. 1018501-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclopentylamino)-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-10-13(11-6-2-1-3-7-11)15-12-8-4-5-9-12/h1-3,6-7,12-13,15H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQSVZDPDCTCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018501-11-5
Record name α-(Cyclopentylamino)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018501-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for 2 Cyclopentylamino 2 Phenylacetonitrile

Direct Synthetic Approaches

Direct approaches to 2-(cyclopentylamino)-2-phenylacetonitrile typically involve the formation of the α-aminonitrile structure through a multi-component reaction. This strategy is highly efficient as it allows for the rapid assembly of the target molecule from simple, readily available starting materials.

Condensation Reactions for Alpha-Aminonitrile Formation

The most prominent direct method for the synthesis of α-aminonitriles is the Strecker reaction. This versatile one-pot, three-component condensation reaction involves an aldehyde (or ketone), an amine, and a cyanide source. In the context of this compound, the reaction would involve benzaldehyde (B42025), cyclopentylamine (B150401), and a cyanide donor.

The reaction mechanism initiates with the formation of an imine from the condensation of benzaldehyde and cyclopentylamine. Subsequent nucleophilic addition of the cyanide ion to the imine double bond yields the final α-aminonitrile product. A variety of cyanide sources can be employed, with trimethylsilyl (B98337) cyanide (TMSCN) being a common and safer alternative to hydrogen cyanide (HCN) or alkali metal cyanides like potassium cyanide (KCN).

The efficiency of the Strecker reaction can be influenced by several factors, including the nature of the solvent, the temperature, and the presence of a catalyst. While the reaction can proceed without a catalyst, the use of one is often preferred to enhance the reaction rate and yield.

Table 1: Representative Conditions for a Three-Component Strecker Reaction (Note: This data is representative of typical Strecker reactions for analogous compounds, as specific data for this compound is not readily available in the surveyed literature.)

EntryAldehydeAmineCyanide SourceSolventCatalystTime (h)Yield (%)
1BenzaldehydeAnilineTMSCNCH2Cl2None4840
2BenzaldehydeAnilineTMSCNCH2Cl2Bi(NO3)3 (10 mol%)295
3BenzaldehydeBenzylamineTMSCNCH2Cl2PdCl2 (3 mol%)24Low
4BenzaldehydeAnilineKCNH2O/EtOHNaH2PO41.592

Catalytic Systems in Synthesis, including Solid-Acid Catalysis (e.g., Nafion-H)

A wide array of catalysts have been developed to improve the efficiency and selectivity of the Strecker reaction. These can range from Lewis acids to organocatalysts. Lewis acids, such as bismuth(III) nitrate (B79036) and palladium(II) chloride, can activate the imine intermediate towards nucleophilic attack by the cyanide ion.

Solid-acid catalysts, like Nafion-H, offer several advantages, including ease of separation from the reaction mixture, potential for recyclability, and reduced environmental impact. Nafion-H is a perfluorinated resin containing superacidic sulfonic acid groups. In the context of the Strecker reaction, Nafion-H can act as a heterogeneous catalyst to promote the formation of the imine intermediate and facilitate the subsequent cyanide addition. While specific studies on the use of Nafion-H for the synthesis of this compound are not prevalent, its application in related acid-catalyzed organic transformations suggests its potential utility in this synthesis.

Table 2: Examples of Catalysts Used in Strecker-type Reactions (Note: This table presents catalysts used for the synthesis of various α-aminonitriles, illustrating the diversity of catalytic systems available.)

CatalystCatalyst TypeKey Advantages
Bi(NO3)3Lewis AcidHigh efficiency, mild conditions
PdCl2Lewis AcidCatalytic activity for various substrates
NaH2PO4Brønsted AcidInexpensive, environmentally friendly
L-prolineOrganocatalystAsymmetric induction possible
Nafion-H Solid Acid Heterogeneous, reusable, eco-friendly

Precursor-Based Synthesis Strategies

An alternative to the direct assembly of the α-aminonitrile core is the modification of a pre-existing molecule that already contains a significant portion of the target structure. These precursor-based strategies can offer different synthetic routes and may be advantageous in certain contexts.

Utilization of Phenylacetonitrile (B145931) and Its Derivatives

Phenylacetonitrile is a key precursor that contains the phenyl and nitrile moieties of the target compound. The synthetic strategy then focuses on the introduction of the cyclopentylamino group at the α-position. This is typically achieved through an α-alkylation reaction.

The process involves the deprotonation of the α-carbon of phenylacetonitrile using a strong base to form a carbanion. This nucleophilic carbanion can then react with a suitable electrophile, such as a cyclopentyl halide (e.g., cyclopentyl bromide) or a cyclopentyl tosylate. Phase-transfer catalysis is a powerful technique often employed for such alkylations. In this method, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the base (e.g., hydroxide (B78521) ion) from the aqueous phase to the organic phase containing the phenylacetonitrile, enabling deprotonation and subsequent alkylation to occur efficiently.

Amine and Nitrile Precursor Integration

This strategy involves the integration of the amine and nitrile functionalities onto a phenyl-containing backbone. For instance, a precursor like mandelonitrile (B1675950) (2-hydroxy-2-phenylacetonitrile), which can be synthesized from benzaldehyde and a cyanide source, could be a starting point. The hydroxyl group of mandelonitrile can be converted into a good leaving group (e.g., by tosylation) and subsequently displaced by cyclopentylamine through a nucleophilic substitution reaction.

Another approach could involve the reductive amination of a keto-nitrile precursor. For example, 2-oxo-2-phenylacetonitrile could undergo reductive amination with cyclopentylamine in the presence of a reducing agent to form the desired this compound.

Reaction Mechanisms and Mechanistic Investigations

Detailed Mechanistic Pathways of Formation Reactions

The most prevalent and efficient method for synthesizing α-aminonitriles, including 2-(cyclopentylamino)-2-phenylacetonitrile, is the Strecker reaction. mdpi.comnih.gov This reaction is a one-pot, three-component condensation involving an aldehyde, an amine, and a cyanide source. mdpi.comresearchgate.net For the synthesis of this compound, the reactants are benzaldehyde (B42025), cyclopentylamine (B150401), and a cyanide donor like trimethylsilyl (B98337) cyanide (TMSCN). nih.gov

The mechanistic pathway can be described in two primary steps:

Imine Formation: The reaction initiates with the nucleophilic attack of the amine (cyclopentylamine) on the carbonyl carbon of the aldehyde (benzaldehyde). This is often facilitated by a mild acid catalyst, such as indium, which acts as a Lewis acid to activate the aldehyde's carbonyl group, making it more electrophilic. nih.gov This initial addition forms a hemiaminal intermediate, which then undergoes dehydration (loss of a water molecule) to yield an imine (specifically, N-benzylidenecyclopentanamine). The removal of water helps drive the equilibrium towards the formation of the imine. masterorganicchemistry.com

Cyanide Addition (Cyanation): In the second step, the cyanide ion (from TMSCN or another source) acts as a nucleophile and attacks the electrophilic carbon of the imine double bond. masterorganicchemistry.com The acid catalyst can further activate the imine by protonating the nitrogen atom, forming a highly electrophilic iminium ion. This activation significantly facilitates the nucleophilic attack by the cyanide, leading to the formation of the final product, this compound. nih.gov The reaction concludes with a hydrolysis step if a silylated cyanide source like TMSCN is used. nih.gov

This two-step pathway is highly efficient and provides excellent yields for a wide variety of α-aminonitriles. nih.gov

Reactivity Derived from the Alpha-Position of the Nitrile Group

The alpha-position of this compound—the carbon atom bonded to the phenyl, cyclopentylamino, and cyano groups—is the central point of its chemical reactivity. While this carbon is not adjacent to a carbonyl group, the strong electron-withdrawing nature of the nitrile group influences its properties. researchgate.net

Key aspects of its reactivity include:

Hydrolysis of the Nitrile Group: The nitrile functional group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. This reaction converts the α-aminonitrile into the corresponding α-amino acid, 2-(cyclopentylamino)-2-phenylacetic acid. This transformation is a cornerstone of the Strecker synthesis for producing amino acids. masterorganicchemistry.com

Use as a Masked Iminium Ion: The α-aminonitrile can serve as a stable precursor to an iminium ion. Under specific conditions, the cyano group can be eliminated, generating a reactive electrophilic iminium species that can participate in various cationic reactions. researchgate.net

Generation of Nucleophilic Acyl Anion Equivalents: Through a process known as α-metalation, the alpha-position can be deprotonated using a strong base. This creates a carbanion that is stabilized by the adjacent nitrile group, effectively acting as a nucleophilic acyl anion equivalent for carbon-carbon bond formation. researchgate.net

The reactivity at the alpha-carbon is therefore versatile, allowing it to function as a precursor to both electrophilic and nucleophilic species, which is a significant advantage in synthetic organic chemistry. youtube.com

Role of Nucleophilic and Electrophilic Intermediates

The formation and subsequent reactions of this compound are dictated by the interplay of nucleophilic and electrophilic intermediates.

During its synthesis via the Strecker reaction, several key intermediates are formed:

Electrophilic Intermediates: The primary electrophile is the carbonyl carbon of benzaldehyde. Its electrophilicity is enhanced by the acid catalyst. nih.gov Following condensation with cyclopentylamine, the resulting imine, and more so its protonated form (the iminium ion), serves as a crucial electrophilic intermediate that is highly susceptible to nucleophilic attack. nih.govmasterorganicchemistry.com

Nucleophilic Intermediates: Cyclopentylamine is the initial nucleophile, attacking the benzaldehyde carbonyl group. masterorganicchemistry.com The cyanide ion (CN⁻) is the second and key nucleophile, responsible for the formation of the carbon-carbon bond at the alpha-position by attacking the iminium ion. masterorganicchemistry.com

The interaction between these intermediates is summarized in the table below.

Intermediate TypeSpecific IntermediateRole in Reaction
ElectrophileBenzaldehyde (Carbonyl Carbon)Initial target for nucleophilic attack by the amine.
NucleophileCyclopentylamineAttacks the carbonyl carbon to initiate imine formation.
ElectrophileImine / Iminium IonThe key electrophilic species attacked by the cyanide ion.
NucleophileCyanide Ion (CN⁻)Forms the final C-C bond by attacking the imine/iminium ion.

This balance of nucleophilic and electrophilic character is fundamental to the efficiency of the Strecker synthesis.

Exploration of Radical Reaction Pathways

While the Strecker synthesis proceeds through an ionic mechanism, alternative radical-based pathways for the formation of α-aminonitriles have been explored. These methods often rely on the oxidative functionalization of carbon-hydrogen (C-H) bonds. mdpi.com

One such approach is the Cross-Dehydrogenative Coupling (CDC) reaction. researchgate.net A plausible radical pathway for a related synthesis could involve the following steps:

Radical Generation: An N-substituted amine precursor, such as N-cyclopentylbenzylamine, could undergo oxidation. This process would generate a radical species at the benzylic C-H bond, which is adjacent to the nitrogen atom. mdpi.com

Radical Trapping: The generated benzylic radical intermediate would then react with a cyanide source. This radical-radical coupling or a similar trapping mechanism would form the desired α-aminonitrile.

Control experiments in some organocatalyzed syntheses of α-aminonitriles have suggested the involvement of radical species. researchgate.net For instance, the reaction rate is significantly diminished in the presence of a radical inhibitor like 2,6-di-tert-butyl-4-methylphenol. researchgate.net Although less common than ionic pathways for this class of compounds, the exploration of radical reactions represents an active area of research for developing new synthetic methodologies. beilstein-journals.org

Derivatization and Structural Modifications of 2 Cyclopentylamino 2 Phenylacetonitrile

Synthesis of Analogs with Modified Cyclopentyl Moieties

A key approach to modifying the cycloalkyl moiety involves the Knoevenagel condensation of phenylacetonitrile (B145931) with various cyclic ketones. This reaction, typically catalyzed by a base, leads to the formation of an α,β-unsaturated nitrile, which can then be subjected to further reactions. For instance, the condensation of phenylacetonitrile with cyclohexanone (B45756) or substituted cyclopentanones can yield analogs with different ring sizes and substitution patterns. A patent for the synthesis of odoriferous compounds describes the condensation of phenylacetonitrile derivatives with cyclohexanone and cyclopentanone (B42830) in the presence of a base and a phase transfer catalyst. google.com This methodology can be adapted to produce a variety of cycloalkylidene-2-phenylacetonitriles, which are precursors to the corresponding saturated cycloalkylamino derivatives.

Starting KetoneResulting Cycloalkylidene MoietyPotential Analog of 2-(cyclopentylamino)-2-phenylacetonitrile
CyclohexanoneCyclohexylidene2-(cyclohexylamino)-2-phenylacetonitrile
2-Methylcyclopentanone2-Methylcyclopentylidene2-((2-methylcyclopentyl)amino)-2-phenylacetonitrile
3-Methoxycyclopentanone3-Methoxycyclopentylidene2-((3-methoxycyclopentyl)amino)-2-phenylacetonitrile

This table illustrates potential analogs that can be synthesized by modifying the cyclopentyl moiety, based on analogous reactions.

Furthermore, the synthesis of polyhydroxylated cyclopentane (B165970) β-amino acids from sugar-derived nitroolefins showcases advanced methods for creating highly functionalized cyclopentylamines. These methods, involving stereocontrolled Michael additions, could theoretically be adapted to produce chiral, substituted cyclopentylamines for the synthesis of complex this compound analogs.

Transformations of the Phenylacetonitrile Substructure

The phenylacetonitrile portion of the molecule provides a scaffold for modifications that can significantly alter its electronic and steric profile. These transformations can target the phenyl ring or the benzylic position.

Electrophilic aromatic substitution reactions on the phenyl ring, such as nitration, halogenation, or Friedel-Crafts acylation, can introduce a wide range of functional groups. The directing effects of the alkylaminoacetonitrile substituent would need to be considered to predict the regioselectivity of these reactions. For instance, sustainable methods for the synthesis of 2-(2-hydroxyphenyl)acetonitriles have been developed, involving the in-situ generation of o-quinone methides from 2-(1-tosylalkyl)phenols and their subsequent trapping with a cyanide source. While not directly applied to this compound, this highlights the potential for functionalizing the phenyl ring.

Another area of transformation involves reactions at the benzylic carbon. While this position is already substituted, the phenyl group can be replaced or modified. For example, catalytic cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be employed on a halogenated precursor to introduce different aryl or heteroaryl groups in place of the phenyl ring.

Reaction TypeReagentsPotential Modification to Phenylacetonitrile Substructure
NitrationHNO₃, H₂SO₄Introduction of a nitro group onto the phenyl ring
BrominationBr₂, FeBr₃Introduction of a bromine atom onto the phenyl ring
Friedel-Crafts AcylationRCOCl, AlCl₃Introduction of an acyl group onto the phenyl ring

This table presents potential transformations of the phenylacetonitrile substructure based on established organic reactions.

Functionalization of the Amine and Nitrile Functions

The secondary amine and the nitrile group are key sites for derivatization, offering pathways to a variety of new compounds.

The secondary amine can undergo N-alkylation, N-acylation, or N-arylation to introduce a wide array of substituents. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl derivative. Reductive amination with aldehydes or ketones could introduce further alkyl groups.

The nitrile group is a versatile functional group that can be transformed into several other functionalities. chemistrysteps.com

Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile can produce a carboxylic acid or a primary amide intermediate. libretexts.orgpressbooks.pub This opens up access to amino acid and amino amide derivatives.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This would result in a diamine derivative.

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.orgpressbooks.pub

Functional GroupReactionReagentsProduct Functional Group
AmineAcylationAcetyl chloride, baseN-acetyl amide
AmineReductive AminationAcetone, NaBH(OAc)₃N-isopropyl amine
NitrileHydrolysisH₃O⁺, heatCarboxylic acid
NitrileReductionLiAlH₄, then H₂OPrimary amine
NitrileGrignard ReactionCH₃MgBr, then H₃O⁺Ketone

This table summarizes key functionalization reactions for the amine and nitrile groups.

Incorporation into Polycyclic and Heterocyclic Architectures

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex ring systems, including polycyclic and heterocyclic structures.

The α-aminonitrile moiety is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. For example, α-aminonitriles can react with aminothiols to form thiazolidine (B150603) derivatives, which can be further transformed.

A significant application of α-aminonitriles is in the synthesis of indole (B1671886) derivatives. A one-pot synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles has been reported, involving a base-assisted aldol (B89426) reaction followed by hydrocyanation and a reductive cyclization. nih.gov This strategy could potentially be adapted to utilize this compound or its derivatives to create novel, complex indolinone structures.

Furthermore, the nitrile group can participate in cycloaddition reactions. For instance, [3 + 2] cycloaddition of in situ-generated heteroaromatic N-ylides with electron-deficient olefins, such as benzylidenemalononitriles, has been used to synthesize fused polycyclic octahydropyrrolo[3,4-c]pyrroles. mdpi.com This demonstrates the potential of the nitrile group in this compound to act as a dienophile or to be part of a precursor for ylide formation in the construction of complex heterocyclic systems.

Heterocyclic SystemSynthetic StrategyKey Intermediates/Reactions
ThiazolidinesReaction with aminothiolsNucleophilic attack of thiol on nitrile
IndolinonesReductive cyclization of nitro precursorsAldol condensation, hydrocyanation
Pyrrolidines[3 + 2] CycloadditionYlide formation, reaction with olefins

This table outlines strategies for incorporating the this compound scaffold into heterocyclic systems.

Enantioselective Synthesis and Stereochemical Control

Strategies for Asymmetric Induction

Asymmetric induction is the process of influencing the formation of a specific stereoisomer during a chemical reaction. For the synthesis of 2-(cyclopentylamino)-2-phenylacetonitrile, the primary strategy for asymmetric induction is the enantioselective Strecker reaction. This three-component reaction involves the condensation of benzaldehyde (B42025), cyclopentylamine (B150401), and a cyanide source. The key to achieving enantioselectivity lies in the use of a chiral component that can effectively bias the approach of the cyanide nucleophile to one face of the intermediate imine.

Common approaches to asymmetric induction in Strecker-type reactions that would be applicable to the synthesis of this compound include:

Use of Chiral Catalysts: A chiral catalyst can create a chiral environment around the achiral starting materials (benzaldehyde and cyclopentylamine), leading to the preferential formation of one enantiomer of the product.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to either the amine or the aldehyde, directing the stereochemical outcome of the cyanation step. The auxiliary is subsequently removed to yield the enantiomerically enriched product. numberanalytics.com

Substrate Control: While less common for this specific transformation, inherent chirality in one of the starting materials could direct the stereochemistry of the newly formed stereocenter.

Chiral Catalysis in Enantioselective Synthesis

Chiral catalysis represents a highly efficient and atom-economical approach to enantioselective synthesis. In the context of the Strecker reaction to form this compound, a chiral catalyst would activate the imine formed from benzaldehyde and cyclopentylamine, rendering it more susceptible to nucleophilic attack by cyanide and directing the facial selectivity of the addition.

Chiral Phosphoric Acids (CPAs): Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations, including the Strecker reaction. researchgate.netuiowa.edu A CPA catalyst would protonate the imine, forming a chiral ion pair. This interaction would shield one face of the imine, directing the incoming cyanide nucleophile to the opposite face, thus inducing enantioselectivity.

Catalyst TypeGeneral StructureProposed Mechanism of ActionPotential Applicability
Chiral Phosphoric AcidBINOL- or SPINOL-derivedForms a chiral ion pair with the imine, directing nucleophilic attack.High potential for enantioselective cyanation of the imine from benzaldehyde and cyclopentylamine.
Chiral Metal ComplexesSalen- or BINAP-ligated metalsLewis acid activation of the imine and creation of a chiral pocket.Potentially effective, though catalyst screening would be necessary.

This table is illustrative and based on general principles of chiral catalysis for Strecker reactions, as specific data for this compound is not available.

Diastereoselective Approaches to Stereoisomer Control

Diastereoselective synthesis involves the formation of diastereomers in unequal amounts. This can be a powerful strategy for controlling stereochemistry, as diastereomers have different physical properties and can often be separated. In the synthesis of this compound, a diastereoselective approach would typically involve the use of a chiral auxiliary. wikipedia.org

By reacting either benzaldehyde or cyclopentylamine with a chiral auxiliary, a chiral substrate is formed. The subsequent reaction with the other components would then lead to the formation of diastereomeric products. The inherent chirality of the auxiliary would favor the formation of one diastereomer over the other.

For example, if a chiral amine were used in place of cyclopentylamine, the resulting α-aminonitrile would be a mixture of diastereomers. The stereocenter from the chiral amine would direct the stereochemistry of the newly formed stereocenter at the α-position.

Kinetic Resolution Techniques for Enantiomer Separation

Kinetic resolution is a method used to separate a racemic mixture of chiral molecules. It relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. nih.gov If a racemic mixture of this compound were synthesized, kinetic resolution could be employed to obtain one enantiomer in high purity.

Enzymatic Kinetic Resolution: Enzymes, being inherently chiral, are often excellent catalysts for kinetic resolution. A lipase (B570770) or a protease could be used to selectively acylate or hydrolyze one enantiomer of racemic this compound at a much faster rate than the other. researchgate.net This would result in a mixture of the unreacted, enantiomerically enriched aminonitrile and the derivatized product, which can then be separated.

Enzyme ClassReaction TypeOutcome
LipaseEnantioselective acylationOne enantiomer is acylated, leaving the other enantiomer unreacted and enriched.
NitrilaseEnantioselective hydrolysisOne enantiomer of the nitrile is hydrolyzed to the corresponding α-amino acid, separating it from the unreacted enantiomer.

This table presents potential enzymatic kinetic resolution strategies. Specific enzymes and conditions would need to be determined experimentally.

Control of Stereogenic Centers in the Molecular Architecture

The single stereogenic center in this compound is the α-carbon, which is bonded to the phenyl group, the cyclopentylamino group, the nitrile group, and a hydrogen atom. The primary goal of any enantioselective synthesis of this molecule is to control the absolute configuration (R or S) of this center.

The most direct method to establish this stereocenter is through the asymmetric Strecker reaction. The choice of chiral catalyst or auxiliary is crucial in determining the stereochemical outcome. The relative sizes of the substituents around the imine intermediate (phenyl and cyclopentyl groups) and the nature of the chiral director will influence the facial bias of the cyanide addition.

In the absence of direct literature precedent for this specific molecule, the design of a successful enantioselective synthesis would rely on drawing analogies from similar systems. For instance, strategies that have proven effective for the synthesis of α-aryl-α-alkylaminonitriles would be the most logical starting points for developing a method for this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, would be essential to determine the optimized molecular geometry, vibrational frequencies, and thermodynamic properties of 2-(cyclopentylamino)-2-phenylacetonitrile. Such studies would provide foundational data on the molecule's stability and electronic nature.

Molecular Modeling of Conformational Landscapes and Stereochemical Preferences

Due to the flexible cyclopentyl ring and the rotatable bonds, this compound can exist in numerous conformations. Molecular modeling techniques, including conformational searches and molecular dynamics simulations, would be necessary to identify the low-energy conformers and understand the stereochemical preferences of the molecule. This information is crucial for predicting its biological activity and reactivity.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are powerful tools for investigating reaction mechanisms at a molecular level. For this compound, this could involve studying its formation via the Strecker synthesis or its potential metabolic pathways. By locating transition states and calculating activation energies, a deeper understanding of its chemical transformations could be achieved.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

An analysis of the electronic structure would reveal key aspects of the molecule's reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate its susceptibility to nucleophilic or electrophilic attack. Mapping the electrostatic potential would highlight regions of positive and negative charge, offering clues about intermolecular interactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra could be correlated with experimentally obtained data to confirm the molecule's structure and provide a more detailed assignment of spectral features.

The absence of such specific computational research on this compound presents an opportunity for future investigation. A dedicated computational study would not only fill a void in the scientific literature but also provide valuable insights for chemists working with this and related compounds.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

2-(cyclopentylamino)-2-phenylacetonitrile is recognized as a versatile synthetic building block due to the presence of multiple reactive sites within its structure. researchgate.net As an α-aminonitrile, its synthesis is most commonly achieved through a variation of the Strecker reaction. This well-established three-component reaction involves the condensation of benzaldehyde (B42025), cyclopentylamine (B150401), and a cyanide source (like potassium cyanide or trimethylsilyl (B98337) cyanide). acs.orgnih.gov The resulting compound serves as a valuable intermediate, primarily because of the chemical reactivity of its nitrile and secondary amine functional groups.

The key functional groups and their potential transformations are what define its versatility:

The Nitrile Group: This group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or an amide intermediate. It can also be reduced to a primary amine, forming a diamine. These transformations allow for the introduction of new functionalities and the extension of the carbon skeleton.

The Secondary Amine: The nitrogen atom can undergo acylation, alkylation, or be incorporated into heterocyclic systems. This allows for the attachment of a wide array of substituents, modifying the compound's steric and electronic properties.

The α-Carbon: The hydrogen atom on the carbon adjacent to the phenyl and nitrile groups can be deprotonated, allowing for alkylation and the formation of new carbon-carbon bonds.

These reactive handles make the molecule a powerful precursor for constructing more elaborate chemical structures. researchgate.net

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Resulting Functional Group Potential Application
Nitrile (-C≡N) Hydrolysis Carboxylic Acid (-COOH) Synthesis of α-amino acids
Nitrile (-C≡N) Reduction Primary Amine (-CH₂NH₂) Synthesis of 1,2-diamines
Secondary Amine (-NH) Acylation Amide (-N(COR)) Peptide bond formation
Secondary Amine (-NH) Alkylation Tertiary Amine (-NR) Diversification of scaffolds

Utility in the Preparation of Alpha-Amino Acids and Peptidomimetics

One of the most direct and significant applications of α-aminonitriles is in the synthesis of α-amino acids. nih.gov The hydrolysis of the nitrile group in this compound provides a straightforward route to N-cyclopentyl-phenylglycine, a non-proteinogenic (unnatural) α-amino acid. The classic Strecker synthesis is a foundational method for producing α-amino acids from aldehydes, and this pathway follows that logic. wikipedia.org

The synthesis of such unnatural amino acids is of paramount importance in the development of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor selectivity. By incorporating N-substituted amino acids like N-cyclopentyl-phenylglycine, chemists can introduce conformational constraints and novel side chains that are not accessible with natural amino acids, leading to new therapeutic agents.

Intermediate in the Construction of Complex Molecular Architectures

The strategic placement of functional groups in this compound makes it an ideal intermediate for building complex molecular architectures. researchgate.net Beyond its conversion to amino acids, the nitrile and amine groups can be manipulated sequentially or in one-pot procedures to generate heterocyclic systems. For instance, the reduction of the nitrile to a primary amine yields a 1,2-diamine derivative, which is a common precursor for the synthesis of imidazoles, pyrazines, and other nitrogen-containing heterocycles. nih.govgoogle.com

Furthermore, the phenyl ring can be functionalized through electrophilic aromatic substitution to introduce additional substituents, adding another layer of molecular diversity. The ability to serve as a scaffold upon which further complexity can be built makes this and related α-aminonitriles valuable tools in total synthesis and diversity-oriented synthesis campaigns. acs.org

Potential as a Precursor for Pharmaceutical Scaffolds

The α-aminonitrile moiety is a key structural feature in numerous biologically active compounds and serves as an important precursor for various pharmaceutical scaffolds. mdpi.com The derivatives of this compound are of interest in drug discovery due to their structural relationship to compounds with known pharmacological activity. For example, molecules containing a phenyl group and a nitrogen atom separated by a short alkyl chain are common motifs in central nervous system (CNS) active agents.

By modifying the core structure—for instance, through hydrolysis of the nitrile to an amide or carboxylic acid, or its reduction to an amine—a library of compounds can be generated for biological screening. The N-cyclopentyl group can also play a role in modulating lipophilicity and binding interactions with biological targets. Therefore, this compound represents a starting point for the development of new chemical entities (NCEs) aimed at a variety of therapeutic targets.

No Publicly Available Data on the Biological Activity of this compound

Despite a thorough search of available scientific literature and databases, no specific information has been found regarding the biological activity of the chemical compound this compound.

Extensive searches were conducted to locate data pertaining to the in vitro biological interactions, structure-activity relationships, enzyme inhibition mechanisms, and antiproliferative effects of this compound. These searches, which included the use of the compound's chemical name and its known identifiers, did not yield any published research, patents, or database entries detailing its biological properties.

As a result, it is not possible to provide an article that adheres to the requested outline and standards of scientific accuracy. The specific data required to populate the sections on biological activity and structure-activity relationship studies for this particular compound are not present in the public domain.

Therefore, the following sections of the requested article cannot be generated:

Biological Activity (in vitro) and Structure-Activity Relationship (SAR) Studies

Biological Activity in Vitro and Structure Activity Relationship Sar Studies

Cell-Based Phenotypic Screening for Antiproliferative Effects and Cell Cycle Modulation:No studies on the antiproliferative effects or cell cycle modulation of this compound have been published.

Without primary research data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Q & A

Q. What are the optimized synthetic routes for preparing 2-(cyclopentylamino)-2-phenylacetonitrile with high yield and purity?

A two-step approach is typically employed:

Nucleophilic substitution : React 2-chloro-2-phenylacetonitrile with cyclopentylamine under controlled basic conditions (e.g., K₂CO₃ in acetonitrile at 60°C) to introduce the cyclopentylamino group .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., from ethanol) to achieve >95% purity. Yield optimization requires careful stoichiometry (1:1.2 molar ratio of nitrile to amine) and inert atmosphere to prevent oxidation .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry and purity. Key signals include a singlet for the nitrile carbon (~110–120 ppm) and cyclopentyl protons (δ 1.5–2.5 ppm) .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions. For example, monoclinic crystal systems (space group P21_1/c) with unit cell parameters (e.g., a = 7.98 Å, b = 21.34 Å) are common for similar α-aminonitriles .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ calculated for C13_{13}H15_{15}N2_2: 199.1235; observed: 199.1238) .

Q. How can conflicting solubility data for this compound be resolved?

Discrepancies in solubility (e.g., insolubility in chloroform vs. moderate solubility in THF) arise from pH-dependent protonation of the amino group. To reconcile

  • Perform solubility tests at controlled pH (e.g., pH 7.4 buffer vs. acidic conditions).
  • Use UV-Vis spectroscopy to monitor solubility thresholds in different solvents .

Advanced Research Questions

Q. What catalytic systems enhance the reactivity of this compound in asymmetric synthesis?

Chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., thiourea derivatives) can induce enantioselectivity. For example:

  • Enantioselective alkylation : Use KHMDS as a base and a chiral palladium catalyst to achieve >80% ee in allylation reactions .
  • Mechanistic insights : DFT calculations reveal transition-state stabilization via hydrogen bonding between the nitrile group and catalyst .

Q. How does steric hindrance from the cyclopentyl group influence its reactivity in multicomponent reactions?

The cyclopentyl moiety reduces electrophilicity at the α-carbon, slowing nucleophilic attacks. Strategies to mitigate this include:

  • Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 100°C, 30 minutes) to overcome steric barriers .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance charge separation, improving reactivity .

Q. What computational methods are used to predict its biological activity or material properties?

  • Molecular docking : Screen against enzyme targets (e.g., kinases) using AutoDock Vina to identify potential binding modes.
  • QSAR modeling : Correlate substituent effects (e.g., cyclopentyl vs. cyclohexyl) with logP or bioavailability .

Q. How can structural modifications improve stability under physiological conditions?

  • Protection strategies : Introduce a Boc group (tert-butoxycarbonyl) on the amine to prevent degradation. Deprotection with TFA post-reaction retains functionality .
  • PEGylation : Attach polyethylene glycol chains to enhance aqueous solubility and reduce enzymatic cleavage .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the nitrile group .
  • Waste disposal : Neutralize with 10% citric acid before incineration to avoid releasing toxic HCN .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.